dCeMM3

Molecular glue degrader Cyclin K degradation Cell viability assay

dCeMM3 is a monovalent molecular glue degrader that induces ubiquitination and proteasomal degradation of cyclin K by simultaneously engaging CDK12 and the DDB1 subunit of the CRL4B E3 ligase complex. Unlike CRBN-dependent PROTACs or ATP-competitive CDK12 inhibitors, dCeMM3 rewires endogenous protein-protein interaction networks to achieve complete cyclin K depletion, producing transcriptional signatures that are mechanistically and functionally distinct from kinase inhibition. This unique glue pharmacology makes dCeMM3 the only tool capable of dissecting kinase-dependent versus kinase-independent functions of the CDK12/13-cyclin K complex. Researchers requiring genuine cyclin K degradation—not merely CDK12 inhibition—must select dCeMM3 to ensure valid, reproducible target biology validation.

Molecular Formula C14H11ClN4OS
Molecular Weight 318.8 g/mol
Cat. No. B15073774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCeMM3
Molecular FormulaC14H11ClN4OS
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20)
InChIKeyOOYJNUNOVRCHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dCeMM3: Cyclin K Molecular Glue Degrader for Targeted Protein Degradation Research


dCeMM3 (CAS 311787-85-6) is a small-molecule molecular glue degrader that induces ubiquitination and proteasomal degradation of cyclin K [1]. It functions by simultaneously binding CDK12 and the DDB1 subunit of the CRL4B E3 ubiquitin ligase complex, thereby promoting proximity between CDK12-cyclin K and the ligase machinery [2]. Unlike PROTACs, dCeMM3 operates via a monovalent mechanism that rewires endogenous protein-protein interaction networks without requiring a separate E3 ligand moiety. The compound is a chemical probe tool for investigating cyclin K biology and CDK12/13-dependent transcriptional regulation, with structural and functional characterization establishing it as one of the foundational cyclin K molecular glue degraders [3].

Why dCeMM3 Cannot Be Substituted with CDK12 Inhibitors or CRBN-Recruiting PROTACs


Cyclin K degraders such as dCeMM3 operate via a fundamentally distinct mechanism from ATP-competitive CDK12 inhibitors (e.g., SR-4835, THZ531) and from CRBN-based PROTACs (e.g., dBET6, ARV-825). dCeMM3 is a molecular glue that does not engage CRBN, DCAF15, or any known neo-substrate receptor; instead, it exploits the endogenous CRL4B-DDB1 ligase [1]. Critically, cyclin K degraders produce transcriptional signatures that are distinct from those elicited by CDK12 kinase inhibitors, despite both modalities targeting the same protein complex [2]. Consequently, substituting dCeMM3 with a CDK12 inhibitor or a CRBN-dependent degrader will not replicate its unique glue pharmacology, selectivity profile, or downstream cellular consequences. Procurement decisions must account for these mechanistic and functional incompatibilities.

dCeMM3 Quantitative Differentiation Evidence vs. Analogs and Inhibitors


dCeMM3 vs. dCeMM2/dCeMM4: Cell Viability EC50 in Wild-Type KBM7 Cells

Among the dCeMM series of cyclin K degraders identified from the same chemical profiling screen, dCeMM3 exhibits an intermediate potency that distinguishes it from both dCeMM2 (more potent) and dCeMM4 (comparable potency). In wild-type KBM7 chronic myeloid leukemia cells, dCeMM3 reduces viability with an EC50 of 0.6 μM, compared to 0.3 μM for dCeMM2 and 0.4 μM for dCeMM4 after 3-day treatment [1]. This 2-fold reduced potency relative to dCeMM2 may be advantageous in experimental settings requiring a wider dynamic range for dose-response studies or where overt cytotoxicity at lower concentrations is undesirable.

Molecular glue degrader Cyclin K degradation Cell viability assay

dCeMM3 CRL4B-Dependent Mechanism: Viability Shift in UBE2M-Mutant vs. Wild-Type Cells

dCeMM3 requires a functional Cullin-RING ligase neddylation pathway for its activity, establishing its dependence on CRL4B-mediated ubiquitination. In UBE2M-mutant (UBE2Mmut) KBM7 cells, which are deficient in Cullin neddylation, dCeMM3's viability EC50 shifts from 0.6 μM to 10.7 μM—an approximately 18-fold reduction in potency [1]. In contrast, the less potent analog dCeMM1 shows a smaller 2.7-fold shift (3.0 μM to 8.0 μM), while dCeMM2 and dCeMM4 exhibit shifts of 14-fold and 17.5-fold, respectively. This substantial UBE2M dependence confirms dCeMM3 operates via CRL4B-mediated ubiquitination rather than alternative degradation pathways and distinguishes it from CRBN-dependent degraders which would not show this neddylation-conditional phenotype.

UBE2M Cullin neddylation E3 ligase dependence

dCeMM3 vs. dCeMM2/dCeMM4: Cyclin K Degradation Selectivity in Cellular Proteomics

Quantitative expression proteomics in KBM7 cells demonstrates that dCeMM3, along with dCeMM2 and dCeMM4, selectively induces degradation of cyclin K among all detected cyclins, while producing only mild destabilization of CDK12 and CDK13 [1]. At 7 μM treatment for 20 hours in wild-type KBM7 cells, dCeMM3 induces robust cyclin K degradation with a log2 fold-change (log2FC) in protein abundance of approximately -2.5 to -3.0 relative to DMSO control, while the CDK12 log2FC is approximately -0.5 to -1.0, indicating partial co-degradation of the binding partner [1]. By comparison, dCeMM2 (2.5 μM) achieves comparable cyclin K degradation at a lower concentration, and dCeMM4 (3.5 μM) shows intermediate potency. No other CDKs or cyclins show significant depletion, confirming class-level selectivity for the CDK12/13-cyclin K axis.

Quantitative proteomics Selectivity profiling CDK family

dCeMM3 vs. dCeMM2/dCeMM4: Chemical Scaffold and Structure-Activity Relationship

dCeMM3 belongs to a distinct chemical scaffold class within the dCeMM series, structurally differentiated from dCeMM1 (an aryl sulfonamide recruiting DCAF15) and from dCeMM2/dCeMM4 which share greater structural similarity to each other [1]. dCeMM3 is a benzimidazole-thioacetamide derivative with molecular formula C14H11ClN4OS and molecular weight 318.78 g/mol . The halogen substituent is critical: replacement of the 5-chloro group with bromo yields dCeMM3-1, an analog with altered activity [1]. Unlike the PROTAC molecules dBET6 (MW 841.4) and ARV-825 (MW 923.4), dCeMM3's substantially lower molecular weight and monovalent architecture confer improved solubility (DMSO solubility 50 mg/mL) and favorable physicochemical properties for cell-based assays .

Molecular glue design Scaffold comparison Structure-activity relationship

dCeMM3 vs. CDK12/13 Kinase Inhibitors: Distinct Transcriptional Consequences

Cyclin K degraders including dCeMM3 produce transcriptional signatures that are distinct from those of ATP-competitive CDK12/13 kinase inhibitors, despite both modalities targeting the same protein complex [1]. CDK12/13 inhibitors such as THZ531 (CDK12 IC50 158 nM, CDK13 IC50 69 nM) and SR-4835 (CDK12 IC50 99 nM, CDK13 IC50 ~100 nM) block kinase activity and reduce RNA polymerase II CTD Ser2 phosphorylation, but do not deplete cyclin K protein. In contrast, dCeMM3 eliminates cyclin K protein entirely, producing broader transcriptional consequences that cannot be phenocopied by kinase inhibition alone. This mechanistic divergence translates to different biological outcomes and therapeutic opportunities.

Transcriptional signature CDK12 inhibition Degrader vs. inhibitor

dCeMM3 Resistance Mutations: CDK12/13 Mutations Outside the Kinase Domain

Selection for resistance to dCeMM3 and related cyclin K degraders identifies mutations in CDK12 and CDK13 that map outside the kinase domain, specifically in regions involved in glue-induced ternary complex formation [1]. In HCT116 colorectal cancer cells, dCeMM3 treatment at 25 μM for 3 hours reveals that CDK13 P1043H mutation confers resistance, whereas this mutation does not affect sensitivity to ATP-competitive CDK12/13 kinase inhibitors. The resistance mutations cluster in the CDK12/13 helical domain rather than the ATP-binding pocket, confirming that dCeMM3's binding mode and functional requirements are orthogonal to kinase inhibition.

Drug resistance CDK12 mutation Molecular glue specificity

Recommended Research Applications for dCeMM3 Cyclin K Molecular Glue Degrader


Investigating Cyclin K Loss-of-Function Phenotypes Distinct from CDK12/13 Inhibition

dCeMM3 is optimally applied in studies requiring complete cyclin K protein depletion rather than mere kinase inhibition. At 7 μM for 20 hours, dCeMM3 induces robust cyclin K degradation in KBM7 cells with selectivity over other cyclins and CDKs [1]. This enables interrogation of cyclin K scaffold functions that are independent of CDK12/13 kinase activity, including effects on transcriptional elongation, RNA processing, and genomic stability. Because cyclin K degraders produce transcriptional signatures distinct from CDK12/13 inhibitors [2], dCeMM3 provides a unique tool for dissecting kinase-dependent versus kinase-independent functions of the CDK12/13-cyclin K complex.

Studying CRL4B-Dependent Ubiquitination Pathways

dCeMM3's requirement for Cullin neddylation makes it a valuable probe for investigating CRL4B-DDB1 E3 ligase function. The 18-fold reduction in potency observed in UBE2Mmut cells (EC50 shifts from 0.6 μM to 10.7 μM) provides a quantitative readout of neddylation pathway integrity [1]. Researchers can use dCeMM3 in wild-type versus UBE2M-deficient systems to validate CRL4B-dependence of phenotypic responses, distinguish CRL4B-mediated effects from other E3 ligase pathways, and screen for genetic modifiers of molecular glue sensitivity.

Molecular Glue Mechanism-of-Action Studies via Resistance Mapping

dCeMM3 serves as a reference compound for mapping molecular glue binding sites and resistance mechanisms. Resistance selection experiments with dCeMM3 (25 μM, 3-hour treatment) identify CDK12 and CDK13 mutations outside the kinase domain, specifically in the helical domain critical for ternary complex formation with DDB1 [1]. These mutations are orthogonal to those conferring resistance to ATP-competitive inhibitors, enabling dCeMM3 to be used in studies investigating degrader-specific resistance mechanisms and validating target engagement in cellular contexts.

Comparing Degrader vs. Inhibitor Pharmacology in Transcriptional Regulation

dCeMM3 is a critical tool for side-by-side comparisons of degrader versus inhibitor pharmacology targeting the same protein complex. Studies pairing dCeMM3 with CDK12/13 inhibitors such as THZ531 or SR-4835 can reveal which transcriptional effects are due to loss of kinase activity versus loss of the entire cyclin K-CDK12/13 complex [2]. This application is particularly valuable for validating target biology in oncology programs where both CDK12 inhibitors and cyclin K degraders are under preclinical investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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